Home > Products > Building Blocks P4280 > 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride - 20522-30-9

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Catalog Number: EVT-344663
CAS Number: 20522-30-9
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimebon (2,8-Dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride)

  • Compound Description: Dimebon is a neuroprotective agent known for its potential in treating Alzheimer's disease. Studies have shown its ability to prevent alterations in brain lipid metabolism caused by tumor necrosis factor-alpha (TNF-α), suggesting protective properties against proinflammatory syndromes. []
  • Relevance: Dimebon shares the core structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride but includes additional substituents: 2,8-dimethyl groups and a 5-[2-(6-methyl-3-pyridinyl)ethyl] side chain. [, ] These modifications likely contribute to its specific pharmacological properties.

(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (Compound 1)

  • Compound Description: Compound 1 is a novel aldose reductase inhibitor designed as a potential agent for preventing diabetic complications. It exhibits bifunctional activity, acting as both an antioxidant and aldose reductase inhibitor. This compound effectively retards free radical-initiated haemolysis and inhibits rat lens aldose reductase in vitro, even under prolonged diabetic conditions. [, , ]
  • Relevance: This compound shares the core structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride with an additional (2-benzyl-8-yl)-acetic acid substituent. [, , ] This structural modification is responsible for its aldose reductase inhibitory activity.

3. (+/-)-2-benzyl-(4a,9b)-cis-1,2,3,4,4a,9b-hexahydro-1H-pyrido[4,3-b] indole-8-yl acetic acid (Compound 2)* Compound Description: Compound 2 is another carboxymethylated pyridoindole analog, similar to compound 1, developed as a potential treatment for diabetic complications. It also shows antioxidant activity but is less potent than stobadine and compound 1 in retarding free radical-initiated haemolysis. []* Relevance: While sharing the core 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride structure, Compound 2 differs from the target compound with a 2-benzyl-(4a,9b)-cis-hexahydro-8-yl acetic acid substitution. [] This structural difference contributes to its specific activity and potency.

4. Stobadine* Compound Description: Stobadine is a known efficient chain-breaking antioxidant. It serves as a reference compound for comparing the antioxidant activity of the novel carboxymethylated pyridoindoles, compounds 1 and 2. []* Relevance: While the exact structure of Stobadine is not provided, it is described as an "efficient chain-breaking antioxidant" and the parent compound from which the novel carboxymethylated pyridoindoles, including Compounds 1 and 2, are derived. [] This suggests it shares structural similarities with the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride core, but with modifications for its antioxidant properties.

2,3,4,5-tetrahydro-8-[1-(quinolin-6-ylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-1H-pyrido[4,3-b]indoles (4a-4c)

  • Compound Description: This series of indole derivatives was synthesized and evaluated for its c-Met kinase inhibitory activity. c-Met, a tyrosine-kinase receptor, is implicated in several human cancers, making its inhibitors attractive targets for drug discovery. []
  • Relevance: These compounds share the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride core structure with an additional complex substituent at the 8-position: a 1-(quinolin-6-ylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl group. [] These specific modifications are crucial for their c-Met kinase inhibitory activity.

6. 2,3,4,5-tetrahydro-8-[3-(quinolin-6-ylmethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]-1H-pyrido[4,3-b]indoles (5a-5c)* Compound Description: This series represents another group of indole derivatives synthesized and tested for their c-Met kinase inhibitory activity. They differ from the 4a-4c series in the arrangement of the triazole and pyridazine rings in the substituent at the 8-position. []* Relevance: Similar to the 4a-4c series, these compounds are based on the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride core, with a modification at the 8-position. The substituent in this series is a 3-(quinolin-6-ylmethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl group, which differentiates its c-Met inhibitory activity. []

2,8-Dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline (Compound 5b)

  • Compound Description: This tetrahydro-γ-carboline is a potent antagonist of histamine H1 and serotonin 5-HT6 receptors, exhibiting IC50 values of < 0.45 μM and 0.73 μM, respectively. This compound belongs to a series of γ-carboline analogues of Dimebon. []
  • Relevance: Although named as a tetrahydro-carboline, Compound 5b shares the core structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. [] The 2,8-dimethyl and 5-[cis-2-pyridin-3-ylvinyl] substituents contribute to its antagonistic activities against histamine H1 and serotonin 5-HT6 receptors.

8. 4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride* Compound Description: This compound is a potent and long-acting neuroleptic agent. It represents a key structure in a series of semirigid compounds explored for their potential antipsychotic activity. [, ]* Relevance: This compound is a hexahydro derivative of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, incorporating a 4a,9b-trans ring junction. [, ] The specific substituents, including the 8-fluoro, 5-(4-fluorophenyl), and 2-[4-(4-fluorophenyl)-4-hydroxybutyl] groups, contribute to its potent neuroleptic activity.

Overview

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique fused structure of pyridine and indole rings, which contribute to its distinctive chemical properties and potential biological activities. It is commonly utilized in scientific research due to its role as a precursor in the synthesis of complex organic molecules and pharmaceuticals, and it has been studied for various biological activities including anticancer, antiviral, and antimicrobial properties .

Classification

The compound is categorized under heterocyclic compounds, specifically indoles, which are known for their diverse pharmacological activities. Its chemical formula is C11H12N2HClC_{11}H_{12}N_2\cdot HCl with a molecular weight of approximately 220.68 g/mol . The compound's unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of aniline derivatives with carbonyl compounds (ketones or aldehydes) in the presence of acid catalysts. This process often requires heating and the use of solvents such as ethanol or methanol to facilitate cyclization.

Technical Details

  1. Reaction Conditions: The cyclization reaction generally takes place under acidic conditions to promote the formation of the heterocyclic ring.
  2. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product in its hydrochloride salt form.
  3. Industrial Production: On a larger scale, continuous flow reactors may be utilized to enhance yield and purity by optimizing reaction conditions .
Molecular Structure Analysis

Structure

The molecular structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride features a bicyclic framework where a pyridine ring is fused with an indole structure. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.

Data

  • InChI: InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H
  • InChI Key: VNAOGYKTNRGMRR-UHFFFAOYSA-N
  • CAS Number: 20522-30-9
    These identifiers facilitate the compound's recognition in chemical databases and literature .
Chemical Reactions Analysis

Reactions

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can participate in various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The indole nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The compound can undergo reduction reactions to yield various derivatives.
  3. Condensation Reactions: It can also participate in condensation reactions with other compounds to form more complex structures .

Technical Details

The reactivity of this compound is influenced by its fused ring system and the presence of functional groups that can participate in diverse chemical transformations.

Mechanism of Action

The mechanism of action for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:

  1. Biological Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
  2. Potential Effects: Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting viral replication through interference with viral enzymes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of the hydrochloride salt.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Toxicity: Classified as harmful if swallowed and causes skin irritation; safety precautions should be observed during handling .
Applications

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has a wide range of applications in scientific research:

  1. Chemistry: Serves as a precursor for synthesizing complex organic molecules and pharmaceuticals.
  2. Biology: Investigated for potential anticancer, antiviral, and antimicrobial properties.
  3. Medicine: Ongoing research aims to explore its therapeutic potential for treating various diseases.
  4. Industry: Utilized in developing new materials and as a catalyst in chemical reactions .

This compound represents a significant area of interest for researchers due to its unique structural characteristics and potential applications across multiple scientific fields.

Introduction to the Tetrahydro-γ-Carboline Pharmacophore

Historical Development of Pyridoindole Scaffolds in Medicinal Chemistry

The exploration of pyridoindole scaffolds began in earnest during the mid-20th century, with foundational synthetic methodologies established in the 1960s. A pivotal milestone occurred in 1983 with the clinical introduction of dimebolin (2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole dihydrochloride) as an antihistaminic agent. This molecule later garnered significant interest for its unanticipated efficacy in neurodegenerative disorders, evidenced by its progression to Phase III trials for Alzheimer’s disease and Phase II trials for Huntington’s disease [9]. The structural complexity of dimebolin—featuring the tetrahydro-γ-carboline core—enabled broad polypharmacology, earning it classification as a "magic shotgun" therapeutic [9]. Subsequent research revealed its potent antagonism of 5-HT₆ receptors (IC₅₀ = 0.890 μM), further validating the pyridoindole scaffold’s relevance in central nervous system (CNS) drug discovery [9]. Parallel innovations exploited the scaffold’s adaptability, leading to derivatives like PRX-07034 and SB-742457, which incorporated sulfonamide groups to optimize receptor affinity. These advances underscored the scaffold’s capacity for rational modification, enabling precise targeting of diverse pathways implicated in neurodegeneration and autoinflammation [9].

Table 1: Key Milestones in Pyridoindole-Based Drug Development

YearDevelopmentSignificance
1962First synthesis of tetrahydropyridoindoles reported [9]Established foundational synthetic routes
1983Dimebolin approved as antihistamine [9]Validated clinical applicability of the scaffold
2008Dimebolin Phase III trials for Alzheimer’s disease [9]Highlighted scaffold’s repurposing potential for neurodegeneration
2019cGAS inhibitors patented for autoinflammatory diseases [1] [5]Demonstrated scaffold versatility in immunology
2020sSulfonamide-derivatives optimized for 5-HT₆ antagonism [9]Achieved enhanced receptor specificity through rational modification

Structural Significance of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Core in Drug Design

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core confers three-dimensional rigidity and electronic diversity, facilitating targeted molecular recognition. Key features include:

  • Planar Indole Moiety: Serves as a DNA-intercalating element or hydrophobic anchor in receptor binding, enhancing affinity for nucleic acids and enzymatic pockets [1] [5].
  • Basic Nitrogen Atoms: Enable hydrogen bonding with biological targets and protonation under physiological conditions, critical for membrane permeability and CNS penetration.
  • Stereoelectronic Flexibility: Allows strategic substitutions at positions 1, 2, 5, 6, and 8 to fine-tune pharmacodynamic and pharmacokinetic profiles [1] [5].

Recent innovations leverage these attributes for novel therapeutic applications. For instance, cGAS inhibitors detailed in patents WO2019153002A1 and US20210155625A1 feature halogenated or alkylated derivatives (e.g., 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) that disrupt cyclic GMP-AMP synthase (cGAS)-DNA interactions, mitigating interferon-driven autoinflammation [1] [5] [7]. Similarly, 8-sulfonyl-substituted analogs exploit the hydrogen-bond-accepting sulfonamide group to augment 5-HT₆ receptor antagonism. Compounds like N-(3-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-sulfonamide hydrochloride exhibit submicromolar potency by conforming to established pharmacophore models requiring a hydrophobic site (HYD), aromatic ring (AR), and hydrogen bond acceptor (HBA) [9].

Table 2: Impact of Structural Modifications on Biological Activity

PositionModificationBiological TargetEffect
6Bromo substitutioncGAS enzymeEnhanced DNA-binding interference; IC₅₀ < 1 μM [1] [7]
8Aryl sulfonamide5-HT₆ receptorImproved HBA capacity; Kᵢ ≈ 26 nM [9]
2Methyl groupMetabolic stabilityReduced CYP450-mediated oxidation [5]
1Benzyl groupBlood-brain barrier penetrationIncreased lipophilicity (LogP +0.8) [1]

Role of Hydrochloride Salification in Enhancing Bioavailability and Stability

Salt formation with hydrochloric acid represents a critical step in optimizing the developability of pyridoindole-based therapeutics. This process addresses intrinsic limitations of the freebase form through three primary mechanisms:

  • Solubility Enhancement: Protonation of the pyridine nitrogen generates a cationic species with higher aqueous solubility (e.g., >5-fold increase at physiological pH), facilitating dissolution in gastrointestinal fluids and enhancing oral bioavailability [2] .
  • Crystalline Stability: The hydrochloride salt forms stable, non-hygroscopic crystals with defined melting points, reducing degradation during storage. This is evidenced by the requirement for inert atmosphere storage of the freebase (0–8°C) versus room-temperature stability of the hydrochloride salt [3] [4] [6].
  • Manufacturing Control: Salt formation yields stoichiometrically consistent material (1:1 molar ratio; molecular weight 208.69 g/mol for hydrochloride vs. 172.23 g/mol for freebase), ensuring batch-to-batch reproducibility in drug product formulation [2] [4].

Comparative studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) and its hydrochloride (CAS 20522-30-9) demonstrate unambiguous advantages of the latter: the freebase requires stringent cold-chain transportation and manifests as a yellow-brown powder prone to oxidation, whereas the hydrochloride salt exhibits superior handling properties and extended shelf life [2] [4] [6]. These characteristics underpin its selection for preclinical development across multiple therapeutic candidates.

Table 3: Comparative Properties of Freebase vs. Hydrochloride Salt Forms

PropertyFreebase (CAS 6208-60-2)Hydrochloride (CAS 20522-30-9)
Molecular Weight172.23 g/mol [4]208.69 g/mol [2]
AppearanceYellow-brown powder [6]Off-white crystalline solid [2]
Storage Requirements0–8°C in inert atmosphere [4] [6]Room temperature (stable) [2]
Aqueous SolubilityLimited (<1 mg/mL) [10]High (>50 mg/mL)
HandlingAir-sensitive; requires cold chain [6]Ambient conditions [2]

Properties

CAS Number

20522-30-9

Product Name

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H

InChI Key

VNAOGYKTNRGMRR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NC3=CC=CC=C23.Cl

Solubility

31.3 [ug/mL]

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.